Dodecyl sulfide
Description
Contextualization within Organosulfur Chemistry
Dodecyl sulfide (B99878), systematically named 1-(dodecylsulfanyl)dodecane and also known as didodecyl sulfide or dilauryl sulfide, is a prominent member of the thioether class of organosulfur compounds. chemspider.com Organosulfur compounds are a broad category of chemical entities containing carbon-sulfur bonds, which are integral to numerous applications in pharmaceuticals, materials science, and agriculture due to the versatile reactivity of the sulfur atom. cornell.edunih.gov
Structurally, this compound is a symmetrical thioether characterized by two twelve-carbon (dodecyl) alkyl chains linked by a central sulfur atom. sigmaaldrich.com Its molecular formula is C₂₄H₅₀S. sigmaaldrich.com The presence of these long, nonpolar hydrocarbon chains renders the molecule significantly hydrophobic, dictating its solubility primarily in organic solvents rather than water. smolecule.com This fundamental property is a key determinant of its function and application in various chemical processes.
Below are the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 2469-45-6 | chemspider.comsigmaaldrich.com |
| Molecular Formula | C₂₄H₅₀S | sigmaaldrich.com |
| Molecular Weight | 370.72 g/mol | sigmaaldrich.com |
| Appearance | White to off-white crystalline powder or flakes | sigmaaldrich.com |
| Melting Point | 38-43 °C | sigmaaldrich.com |
| Boiling Point | 260-263 °C @ 4 mmHg | sigmaaldrich.com |
| Synonyms | Dithis compound, Dilauryl sulfide, 1-(Dodecylsulfanyl)dodecane, n-Dodecyl sulfide | chemspider.com |
Historical Development of this compound Research
The study of this compound is built upon the foundational principles of thioether synthesis, which have evolved considerably over time. Early and classical methods for preparing dialkyl sulfides typically relied on nucleophilic substitution reactions, where a sulfur-based nucleophile reacts with an alkyl halide. thieme-connect.com To circumvent the use of highly volatile and malodorous thiols, odorless and stable sulfur sources like thiourea (B124793) became widely used. taylorandfrancis.com In this approach, an alkyl halide is reacted with thiourea to generate an intermediate isothiouronium salt, which is subsequently hydrolyzed to produce the desired sulfide, a method that offered greater convenience and safety. taylorandfrancis.com
A significant leap in thioether synthesis came with the introduction of transition-metal catalysis. The palladium-catalyzed C–S cross-coupling of aryl halides and thiols, first reported by Migita and his team in the late 1970s, was a pioneering development. thieme-connect.com Similarly, copper-mediated Ullmann-type couplings for thioether synthesis have been known for approximately four decades. thieme-connect.com Initially, these reactions required harsh conditions, including temperatures exceeding 200 °C. thieme-connect.com Subsequent research led to the development of improved catalytic systems, often employing a copper(I) salt with a nitrogen-containing ligand, which allowed the reactions to proceed at more moderate temperatures around 100 °C. thieme-connect.com These advancements in metal-catalyzed reactions greatly expanded the synthetic routes available for producing a wide array of thioethers, including this compound.
Current Research Landscape and Emerging Trends in this compound Studies
Contemporary research on this compound has shifted from fundamental synthesis to its application in specialized industrial and synthetic contexts. The unique properties conferred by its long alkyl chains are being leveraged in catalysis and advanced organic synthesis.
A notable emerging trend is the use of this compound as a process chemical in industrial catalysis. A 2024 patent details a method for creating a liquefied anhydrous aluminum chloride catalyst for the production of tert-dodecyl mercaptan, a crucial molecular weight regulator in polymer synthesis. google.compatsnap.com In this process, this compound, which is a byproduct of the main reaction, is repurposed as a solvent to dissolve and complex with the aluminum trichloride (B1173362) catalyst. google.com This innovative use transforms a waste byproduct into a valuable component of the catalytic system, enhancing process efficiency and aligning with green chemistry principles by minimizing waste. google.com
In the field of advanced organic synthesis, this compound has been identified as a useful substrate. A 2024 review on desulfurative borylation reactions noted that aryl this compound derivatives can serve as superior substrates compared to the more common aryl methyl sulfides in certain nickel-catalyzed transformations. chemrevlett.com This enhanced performance is attributed to the increased solubility and distinct reactivity of the dodecyl group, which facilitates the formation of arylboronate esters—versatile intermediates in organic chemistry. chemrevlett.com
Furthermore, this compound continues to be valued as a chemical intermediate. It is supplied for use in the synthesis of materials for the electronics and pharmaceutical sectors, highlighting its role as a building block for more complex and high-value molecules. lookchem.com While direct research into this compound as a material additive is less common, its structural analogs like didodecyl 3,3'-thiodipropionate are well-documented as antioxidants and stabilizers in polymers, suggesting a potential, albeit less explored, area of application.
Industrial Catalysis: Acting as a key component in the formulation of catalysts for large-scale chemical production. google.com
Advanced Synthesis: Serving as a specialized substrate where its physical properties offer advantages over smaller analogs. chemrevlett.com
Chemical Intermediacy: Functioning as a foundational building block for materials in high-tech industries. lookchem.com
Structure
2D Structure
Properties
IUPAC Name |
1-dodecylsulfanyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPTOCXMIWHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062443 | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Dodecane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2469-45-6 | |
| Record name | Dodecyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2469-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dilauryl sulfide | |
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| Record name | Dodecyl sulfide | |
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| Record name | Dodecane, 1,1'-thiobis- | |
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| Record name | Dodecane, 1,1'-thiobis- | |
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| Record name | Didodecyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | DILAURYL SULFIDE | |
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Synthesis Methodologies of Dodecyl Sulfide and Its Derivatives
Established Synthetic Pathways for Dodecyl Sulfide (B99878) and its Derivatives
The synthesis of dodecyl sulfide and its derivatives can be achieved through various established chemical routes. These methods, while effective, often involve specific precursors and reaction conditions tailored to yield the desired product. The following subsections detail several of these pathways, highlighting the synthesis of both this compound and the widely used surfactant, sodium dodecyl sulfate (B86663).
Reaction of Dodecyl Mercaptan with Hydroxybenzylamines
While specific research on the reaction of dodecyl mercaptan with hydroxybenzylamines to form this compound is not extensively detailed in the provided search results, the synthesis of various sulfide compounds often involves the reaction of a thiol (mercaptan) with a suitable electrophile. For instance, a related synthesis involves the reaction of n-dodecyl mercaptan with 1-chloropropane-2,3-diol in the presence of sodium hydroxide (B78521) to produce 1,2-dihydroxypropane this compound. prepchem.com In this process, the mercaptan acts as a nucleophile, displacing the chloride to form the thioether linkage. prepchem.com Another relevant application involves using this compound itself as a solvent and complexing agent for aluminum trichloride (B1173362) to create a liquid catalyst for the synthesis of tert-dodecyl mercaptan. google.com
Sulfonation of Dodecanol (B89629) with Sulfuric Acid and Saponification (for Sodium Dodecyl Sulfate)
A common and established method for synthesizing sodium dodecyl sulfate (SDS) involves the sulfonation of dodecanol (lauryl alcohol) with sulfuric acid. acs.orgnih.gov This reaction, also referred to as esterification, is typically carried out at elevated temperatures, for example, 75°C, to form dodecyl sulfate. acs.orgnih.gov Sulfuric acid serves a dual role in this process; it acts as a catalyst to accelerate the reaction and as a dehydrating agent to shift the equilibrium towards the product, thereby increasing the yield. acs.org
Treatment of Lauryl Alcohol with Chlorosulfuric Acid and Alkali Neutralization (for Sodium Dodecyl Sulfate)
An alternative established pathway for the synthesis of sodium dodecyl sulfate involves the treatment of lauryl alcohol (dodecanol) with chlorosulfuric acid (ClSO₃H). sciencemadness.orgwikipedia.orgatamanchemicals.com This reaction produces hydrogen lauryl sulfate, which is an intermediate product. sciencemadness.orgatamanchemicals.comagscientific.comatamanchemicals.com
Subsequent neutralization of the hydrogen lauryl sulfate with an alkali, such as sodium hydroxide or sodium carbonate, yields the final product, sodium dodecyl sulfate. sciencemadness.orgagscientific.comatamanchemicals.com Lauryl alcohol used in this process can be in its pure form or as a mixture of fatty alcohols derived from sources like coconut or palm kernel oil through hydrolysis and hydrogenation. sciencemadness.orgwikipedia.orgatamanchemicals.comagscientific.com When mixed fatty alcohols are used, the resulting product is a mixture of various sodium alkyl sulfates, with SDS being the primary component. wikipedia.orgatamanchemicals.com
| Reagent 1 | Reagent 2 | Product |
| Lauryl Alcohol | Chlorosulfuric Acid | Hydrogen Lauryl Sulfate |
| Hydrogen Lauryl Sulfate | Sodium Hydroxide / Sodium Carbonate | Sodium Dodecyl Sulfate |
Hydrothermal Synthesis using Specific Precursors with Sodium Dodecyl Sulfate as Surfactant
Hydrothermal synthesis is a versatile method for producing various nanomaterials, and sodium dodecyl sulfate often plays a crucial role as a surfactant in these processes, rather than being the product itself. For example, nickel sulfide (NiS) micro/nanostructures have been synthesized via a hydrothermal method using nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) as the nickel source and thiourea (B124793) (S=C(NH₂)₂) as the sulfur source. acs.org In this synthesis, sodium dodecyl sulfate, along with 1,2-ethylenediamine, acts as a surfactant to control the morphology of the resulting NiS structures, leading to petal-, urchin-, and sphere-like shapes depending on the reaction conditions. acs.org
Similarly, continuous hydrothermal flow synthesis (CHFS) has been employed to produce cobalt nickel sulfides. ucl.ac.uk This method involves reacting an aqueous solution of thiourea with metal nitrate precursors (nickel nitrate and cobalt nitrate) at high temperatures and pressures. ucl.ac.uk While SDS is not explicitly mentioned in this specific CHFS process, the use of surfactants is a common strategy in hydrothermal synthesis to influence nanoparticle size, morphology, and prevent agglomeration. acs.orgchalcogen.roelectrochemsci.org
Electrodeposition Methods with Sodium Dodecyl Sulfate Pretreatment
Sodium dodecyl sulfate is utilized in electrodeposition processes primarily as a surface pretreatment agent to enhance the wettability and deposition quality on hydrophobic surfaces. In the fabrication of high-performance cathodes for lithium-sulfur batteries, buckypaper (a thin sheet of carbon nanotubes) is pretreated by immersion in an SDS solution. d-nb.infoacs.org This pretreatment renders the inherently hydrophobic buckypaper surface more polar, which facilitates the binding of polysulfides and promotes a uniform dispersion of nanosized sulfur during the subsequent electrodeposition process. d-nb.infoacs.org
This method has been used to deposit sulfur and cobalt sulfide (CoₓS) electrocatalysts onto buckypaper. d-nb.info The SDS pretreatment is a critical step for the efficient electrochemical deposition of sulfur from a polysulfide solution. d-nb.info The improved dispersibility of sulfur within the buckypaper, enabled by SDS, contributes to the high capacity and improved cyclability of the resulting battery cathode. d-nb.infoacs.org
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly, or "green," synthetic methods in chemistry. For the synthesis of this compound and its derivatives, this includes the development of odorless reagents and solvent-free reaction conditions.
One notable advancement is the use of dodecyl methyl sulfide (Dod-S-Me) as an odorless alternative to the foul-smelling dimethyl sulfide (DMS) in important organic reactions like the Corey-Kim and Swern oxidations. organic-chemistry.org The lower volatility of dodecyl methyl sulfide is the key to its lack of odor. organic-chemistry.org This substitution significantly improves laboratory working conditions and aligns with the principles of green chemistry by eliminating malodorous byproducts. organic-chemistry.org
Furthermore, green chemistry principles are being applied to the synthesis of derivatives that utilize dodecyl sulfate. A mechanochemical, solvent-free method has been developed to synthesize lead dodecyl sulfate (Pb(DS)₂). rsc.orgrsc.org This method involves mechanical ball milling, which is a solvent-free approach that reduces waste generation. rsc.orgrsc.org The resulting Pb(DS)₂ catalyst has shown high efficiency in promoting the synthesis of various heterocyclic compounds, again under solvent-free conditions, with high yields and good recyclability. rsc.orgrsc.org
Another green approach involves using sodium dodecyl sulfate as a micellar catalyst in water for the synthesis of quinoxaline (B1680401) derivatives. researchgate.nettandfonline.com This method avoids the use of volatile organic solvents, operates at ambient temperature, and offers excellent product yields, showcasing both economic and environmental benefits. researchgate.nettandfonline.com
| Green Approach | Key Feature | Application/Product |
| Odorless Reagent Substitution | Use of dodecyl methyl sulfide instead of dimethyl sulfide | Corey-Kim and Swern oxidations |
| Mechanochemistry | Solvent-free ball milling | Synthesis of lead dodecyl sulfate catalyst |
| Micellar Catalysis | Using SDS in water as a reaction medium | Synthesis of quinoxaline derivatives |
Odorless Methods for Corey-Kim and Swern Oxidations Utilizing Dodecyl Methyl Sulfide (Dod-S-Me)
The Corey-Kim and Swern oxidations are fundamental reactions in organic chemistry for the conversion of primary and secondary alcohols into aldehydes and ketones, respectively. jkchemical.comorganic-chemistry.org However, a significant drawback of these methods is the use of the foul-smelling and volatile dimethyl sulfide (DMS) or the generation of it as a byproduct. dss.go.th To address this environmental and practical issue, dodecyl methyl sulfide (Dod-S-Me) has been introduced as an odorless alternative. organic-chemistry.org
The reduced volatility of Dod-S-Me compared to its shorter-chain counterparts is the primary reason for its lack of odor. organic-chemistry.org Research has demonstrated that Dod-S-Me can be effectively used in the Corey-Kim oxidation, with optimized procedures showing high yields in solvents like dichloromethane (B109758) and toluene. organic-chemistry.org This method involves the reaction of N-chlorosuccinimide (NCS) with Dod-S-Me to form the active oxidizing agent. jkchemical.com
Similarly, an odorless Swern oxidation protocol has been developed using dodecyl methyl sulfoxide (B87167), a derivative of Dod-S-Me. organic-chemistry.org These greener chemistry approaches have been successfully applied to a variety of alcohols, consistently producing excellent yields without the unpleasant smell associated with traditional methods. organic-chemistry.org The development of these odorless techniques enhances laboratory conditions and presents more environmentally friendly options for industrial applications. organic-chemistry.org Further research has also explored the use of other odorless and recyclable amino sulfur reagents to improve upon the separation process after the reaction. dss.go.th
Synthesis of Alkylated Hydroxybenzyl Dodecyl Sulfides with Antioxidant Properties
Alkylated hydroxybenzyl dodecyl sulfides are a class of compounds synthesized for their potential antioxidant properties. researchgate.netresearchgate.net These compounds are of interest for their ability to inhibit free-radical oxidation processes, which can lead to the degradation of organic materials. nih.gov The synthesis of these compounds involves the reaction of various alkyl-substituted phenols with this compound derivatives. researchgate.netresearchgate.net
A comparative study of the antioxidant activity of various alkyl-substituted hydroxybenzyl dodecyl sulfides has been conducted. researchgate.net This research evaluated their effectiveness in model reactions, such as the initiated oxidation of styrene (B11656) and the thermal autooxidation of white mineral oil. researchgate.net The findings indicate that the structure of the alkyl substituents on the hydroxybenzyl group influences the antioxidant efficacy of the resulting this compound derivative. researchgate.net
Controlled Synthesis of Nickel Sulfide Micro/Nanostructures with Tunable Morphology using Sodium Dodecyl Sulfate
The controlled synthesis of nickel sulfide (NiS) micro- and nanostructures with specific morphologies has been achieved through a facile hydrothermal method. osti.gov In this process, sodium dodecyl sulfate (SDS) is utilized as a surfactant to influence the growth and assembly of the NiS structures. osti.gov By adjusting reaction parameters such as time, temperature, and the specific surfactant used, different morphologies, including petal-like, urchin-like, and sphere-like structures, can be obtained. osti.gov
The role of the anionic surfactant, sodium dodecyl sulfate, is crucial in achieving these hierarchical architectures. worldscientific.com The growth mechanism is believed to involve oriented attachment of primary nanostructures, a process guided by the surfactant. worldscientific.com This method allows for the control of the phase and morphology of the nickel sulfide, which in turn affects its properties, such as photoluminescence. osti.gov Other research has also demonstrated the use of SDS in combination with other polymers, like polyvinylpyrrolidone (B124986) (PVP), to control the size of nickel nanoparticles during their synthesis. researchgate.net
Hydrothermal Synthesis of MoS2 Nanosheets Mediated by Sodium Dodecyl Sulfate
Sodium dodecyl sulfate (SDS) also plays a key role as a surfactant in the hydrothermal synthesis of molybdenum disulfide (MoS₂) nanosheets. x-mol.net The addition of SDS facilitates the exfoliation of bulk MoS₂ into layered nanosheets and can influence the final morphology of the material. aip.orgresearchgate.net This method is considered a scalable, environmentally friendly, and low-cost approach to producing MoS₂ nanostructures. aip.org
The process often involves the sonication of MoS₂ powder in the presence of SDS, followed by a hydrothermal treatment. aip.org This treatment can further break down the nanosheets into smaller nanocrystals. aip.org The resulting MoS₂ nanosheets and nanocrystals exhibit properties that are beneficial for applications such as electrocatalysis, for instance, in the hydrogen evolution reaction (HER). aip.org The use of SDS has been shown to improve the photocatalytic efficiency of MoS₂ in the degradation of organic dyes and to enhance the photo-conversion efficiency in dye-sensitized solar cells. x-mol.net
Synthesis of this compound Derivatives with Specific Functionalizations
Dodecyl Methyl Sulfoxide as a Derivative for Oxidation Reactions
Dodecyl methyl sulfoxide is a key derivative of this compound, primarily utilized as an odorless reagent in oxidation reactions. organic-chemistry.org It serves as a substitute for the volatile and malodorous dimethyl sulfoxide (DMSO) in the Swern oxidation, a widely used method for converting alcohols to aldehydes and ketones. The synthesis of dodecyl methyl sulfoxide is typically achieved through the controlled oxidation of dodecyl methyl sulfide, for example, using sodium periodate.
The use of dodecyl methyl sulfoxide in the Swern oxidation has been shown to be effective for various primary allylic and benzylic alcohols, as well as secondary alcohols. Its lower volatility compared to DMSO mitigates the odor issue, making it a more desirable reagent in many synthetic applications.
Synthesis of Dodecylamine (B51217) Passivated Metal Sulfide Quantum Dots (e.g., Palladium Sulfide, Ruthenium Sulfide)
Dodecylamine (DDA) is utilized as a capping agent or surface ligand in the synthesis of metal sulfide quantum dots (QDs), such as palladium sulfide (PdS) and ruthenium sulfide (RuS). chalcogen.roresearchgate.net The thermolysis of single-source precursors in the presence of dodecylamine is a common method for producing these nanoparticles. chalcogen.ro Dodecylamine helps to control the particle size and passivates the surface of the quantum dots, which is crucial for their optical and electronic properties. chalcogen.romdpi.com
In one study, dodecylamine-capped palladium sulfide (PdS-DDA) and ruthenium sulfide (RuS-DDA) nanoparticles were synthesized from organometallic complexes. chalcogen.ro The resulting PdS-DDA nanoparticles were monodispersed with sizes in the range of 3.15–5.63 nm, while the RuS-DDA nanoparticles were smaller, with sizes between 1.18–1.75 nm. chalcogen.ro These dimensions classify them as quantum dots, as they are smaller than 10 nm. chalcogen.roresearchgate.net The nature of the precursor material was found to influence the final particle size of the quantum dots. chalcogen.ro
Preparation of Novel Hydrate (B1144303) Forms of Sodium Dodecyl Sulfate
Sodium Dodecyl Sulfate (SDS), a widely utilized anionic surfactant, can exist in several crystalline forms, including an anhydrous state and various hydrates such as 1/8 hydrate, hemihydrate, monohydrate, and dihydrate. nih.govacs.orgresearchgate.net The specific hydrate form can significantly impact the material's physical properties, including stability, dissolution rate, and morphology. acs.orgnih.gov While most traditional preparation methods for SDS hydrates are conducted in purely aqueous media, recent research has focused on the development of novel hydrate forms through methods involving organic solvents. nih.govacs.orgkyoto-u.ac.jp
A novel, needle-shaped hydrate form of SDS was discovered through a hydrate screening process that utilized organic solvents as anti-solvents. nih.govresearchgate.net This new form can be prepared both by recrystallization of existing SDS and directly during its chemical synthesis. nih.govacs.org
Recrystallization from Aqueous Solution
One method to produce this novel hydrate involves antisolvent crystallization coupled with cooling. The process begins with a 20 wt % aqueous solution of Sodium Dodecyl Sulfate. nih.govresearchgate.net Acetonitrile (B52724) is added as an antisolvent to this solution in a 3:1 volume ratio (acetonitrile to SDS solution). nih.govacs.orgresearchgate.net While the addition of the solvent alone at 25 °C is insufficient to induce crystallization, subsequent cooling of the mixture to approximately 5 °C prompts the formation of needle-shaped crystals of the novel hydrate. nih.gov This hydrate was identified as a new form based on its unique powder X-ray diffraction (PXRD) pattern, which is distinct from all previously known SDS structures. acs.org
Direct Synthesis and Crystallization
The novel hydrate form can also be generated directly following the chemical synthesis of SDS, which involves the esterification of dodecyl alcohol and subsequent saponification. nih.govresearchgate.net After the synthesis reaction, the resulting solution contains both SDS and the byproduct, sodium sulfate. nih.gov
To isolate the SDS, acetone (B3395972) is used as an antisolvent to selectively precipitate the inorganic salt. nih.gov Adding a volume of acetone equal to four times that of the reaction solution effectively separates the sodium sulfate, while the SDS remains dissolved in the filtrate (mother liquor). nih.govresearchgate.netnih.gov The desired novel hydrate form of SDS is then crystallized by cooling the filtered mother liquor to 5 °C and aging it for a period of 8 hours to encourage preferential crystal growth. nih.govresearchgate.netnih.gov The resulting crystals can then be collected through filtration. nih.gov
Characterization through methods including PXRD, thermogravimetric analysis (TGA), and spectroscopy has been used to confirm the unique nature of this hydrate. nih.govacs.org While a definitive crystal structure is still under investigation, it is considered to be a tetrahydrate form of SDS. nih.gov
Below is a summary of the preparation methods for the novel SDS hydrate.
| Method | Starting Material | Solvent/Antisolvent | Key Process Steps | Resulting Product |
| Recrystallization | 20 wt % SDS aqueous solution | Water / Acetonitrile (1:3 v/v) | 1. Addition of acetonitrile to SDS solution.2. Cooling the mixture from 25 °C to ~5 °C. | Needle-shaped crystals of a novel SDS hydrate. nih.govacs.orgresearchgate.net |
| Direct Synthesis | Product mixture from SDS synthesis (esterification & saponification) | Water / Acetone | 1. Addition of 4x volume of acetone to precipitate sodium sulfate byproduct.2. Filtration to obtain mother liquor.3. Cooling the mother liquor to 5 °C.4. Aging for 8 hours. | Crystals of the novel SDS hydrate. nih.govresearchgate.netnih.gov |
Catalytic Applications and Mechanistic Studies of Dodecyl Sulfide Compounds
Dodecyl Sulfide (B99878) in Organic Oxidation Reactions
The use of dodecyl sulfide derivatives in organic oxidation reactions addresses a significant drawback of traditional methods: the production of malodorous and volatile byproducts. By incorporating a long dodecyl chain, these reagents become virtually odorless, enhancing laboratory safety and convenience without compromising reactivity.
Corey-Kim Oxidation Utilizing Dodecyl Methyl Sulfide
The Corey-Kim oxidation is a widely used method for converting primary and secondary alcohols into aldehydes and ketones, respectively. nrochemistry.comwikipedia.org The classical procedure involves the use of dimethyl sulfide (DMS), which, despite its effectiveness, is notorious for its unpleasant smell. nrochemistry.com To circumvent this issue, dodecyl methyl sulfide has been successfully employed as an odorless alternative to DMS. nrochemistry.comjkchemical.comorganic-chemistry.org
The reaction is typically carried out using N-chlorosuccinimide (NCS), dodecyl methyl sulfide, and a base like triethylamine (B128534) (TEA). nrochemistry.comjkchemical.com The first step involves the reaction between NCS and dodecyl methyl sulfide to form an electrophilic sulfur species. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt. Subsequent deprotonation by the base yields the desired carbonyl compound and dodecyl methyl sulfide. nrochemistry.com This modified Corey-Kim oxidation has proven to be efficient for a variety of alcohols, offering high yields. organic-chemistry.org However, it is important to note that allylic and benzylic alcohols are prone to conversion into their corresponding chlorides under these conditions. nrochemistry.comwikipedia.org
Swern Oxidation with Dodecyl Methyl Sulfoxide (B87167)
Similar to the Corey-Kim oxidation, the Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols. missouri.eduorganic-chemistry.org The conventional Swern oxidation utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride, followed by a hindered base such as triethylamine. missouri.edu This process, however, also produces the foul-smelling dimethyl sulfide as a byproduct. missouri.eduorganic-chemistry.org
To create an odorless protocol, dodecyl methyl sulfoxide, synthesized from the oxidation of dodecyl methyl sulfide, has been introduced as a substitute for DMSO. organic-chemistry.org The mechanism involves the activation of dodecyl methyl sulfoxide with an electrophile, followed by reaction with the alcohol to form an alkoxysulfonium salt. A base then facilitates an intramolecular proton transfer, leading to the formation of the carbonyl compound and the odorless dodecyl methyl sulfide. missouri.edu This adaptation has been shown to be highly effective, providing excellent yields for the oxidation of various alcohols without the associated malodor. organic-chemistry.org
Micellar Catalysis and Reaction Kinetics
Sodium dodecyl sulfate (B86663) (SDS), an anionic surfactant, is well-known for its ability to form micelles in aqueous solutions. These micelles can act as microreactors, altering the rates and pathways of chemical reactions. This phenomenon, known as micellar catalysis, has been extensively studied in various oxidation and synthetic reactions.
Catalytic Effect of Sodium Dodecyl Sulfate in Oxidation Reactions (e.g., Propanal by Potassium Permanganate)
The oxidation of aldehydes, such as propanal, by potassium permanganate (B83412) in an acidic medium is a reaction that can be significantly influenced by the presence of sodium dodecyl sulfate (SDS). researchgate.netbas.bg Studies have shown that SDS micelles catalyze this oxidation reaction. researchgate.netbas.bg The reaction rate increases with the concentration of SDS up to a certain point, after which it may level off or decrease. researchgate.netbas.bg
The kinetic profile of this reaction typically shows a first-order dependence on both potassium permanganate and propanal, and a fractional order with respect to the acid concentration. researchgate.netbas.bg The catalytic effect of SDS is attributed to the partitioning of the reactants between the aqueous phase and the micellar pseudo-phase. bas.bg The hydrophobic propanal molecules are incorporated into the micellar core, while the permanganate and hydronium ions are attracted to the negatively charged Stern layer of the SDS micelles. This pre-concentration of reactants within the micellar environment leads to an enhanced reaction rate. bas.bgtci-thaijo.org
Below is a table summarizing the kinetic parameters for the oxidation of propanal by potassium permanganate in the presence of SDS.
| Parameter | Value | Reference |
| Order with respect to [KMnO4] | 1 | researchgate.netbas.bg |
| Order with respect to [propanal] | 1 | researchgate.netbas.bg |
| Order with respect to [H+] | Fractional | researchgate.netbas.bg |
| Enthalpy of Activation (ΔH#) | 20.41 kJ mol⁻¹ | researchgate.netbas.bg |
| Entropy of Activation (ΔS#) | -0.23 kJ K⁻¹ mol⁻¹ | researchgate.netbas.bg |
| Gibbs Free Energy of Activation (ΔG#) | 88.95 kJ mol⁻¹ | researchgate.netbas.bg |
Pseudo-phase Models and Cooperativity Models in Micellar Catalysis
To quantitatively describe the kinetics of reactions in micellar media, several models have been developed. The Menger-Portnoy pseudo-phase model is a widely used framework that treats the micellar and aqueous phases as distinct reaction media. researchgate.netbas.bgnrct.go.th This model considers the partitioning of the substrate between the two phases and the reaction rates in each phase. bas.bg The observed rate constant is a function of the rate constants in the aqueous and micellar phases and the binding constant of the substrate to the micelles. bas.bg
Another important model is the Piszkiewicz cooperativity model, which is analogous to the Hill model for enzyme kinetics. researchgate.netbas.bgnrct.go.th This model is particularly useful for describing the sigmoidal dependence of the reaction rate on the surfactant concentration, which is often observed in micellar catalysis. bas.bg The cooperativity index, 'n', derived from this model, provides insight into the aggregation of the substrate with the micelles. A value of n > 1 suggests positive cooperativity, indicating that the binding of one substrate molecule facilitates the binding of others. tci-thaijo.orgnrct.go.th
Selective Synthesis of Heterocyclic Compounds in Aqueous Media using Sodium Dodecyl Sulfate
The use of aqueous media for organic synthesis is a key goal of green chemistry. Sodium dodecyl sulfate, being an effective surfactant, facilitates organic reactions in water by forming micelles that can solubilize non-polar reactants. researchgate.net This has been successfully applied to the synthesis of various heterocyclic compounds, such as 1,2-disubstituted benzimidazoles and quinoxalines. researchgate.nettandfonline.com
In the synthesis of 1,2-disubstituted benzimidazoles, SDS catalyzes the condensation of o-phenylenediamine (B120857) with aldehydes in water at room temperature. researchgate.netiosrjournals.org The surfactant not only enhances the reaction rate but also allows for the selective formation of the desired products in high yields. researchgate.netiosrjournals.org A proposed mechanism involves the formation of a Schiff base intermediate, which then undergoes cyclization within the micellar environment to yield the benzimidazole. iosrjournals.org Similarly, the synthesis of quinoxalines from α-bromoketones and o-phenylenediamine is efficiently catalyzed by SDS in water at ambient temperature. tandfonline.com The use of SDS in these syntheses offers several advantages, including mild reaction conditions, excellent yields, and the potential for recycling the aqueous catalytic medium, which aligns with the principles of sustainable chemistry. tandfonline.com
This compound as a Component in Catalyst Systems
Derivatives of this compound, particularly sodium dodecyl sulfate (SDS), play a significant role as components in advanced catalyst systems. Although not always the primary catalytic agent itself, SDS is instrumental as a surfactant or co-catalyst in enhancing the synthesis and performance of catalytic materials across various applications, from organic synthesis to energy storage. Its utility stems from its amphiphilic nature, which allows it to form micelles in aqueous solutions, effectively solubilizing nonpolar substances and modifying surface properties to facilitate controlled nanoparticle growth and improved electrochemical interactions.
Sodium Dodecyl Sulfate as a Surfactant in Nanomaterial Synthesis for Catalytic Applications
Sodium dodecyl sulfate is widely employed as a surfactant to direct the synthesis of nanomaterials with tailored properties for catalytic use. Its role is crucial in controlling the size, morphology, and dispersion of nanoparticles on a support material, which are key factors determining the activity and efficiency of a catalyst. By forming micelles in the reaction medium, SDS can act as a template or capping agent, preventing the agglomeration of newly formed nanoparticles and promoting the formation of uniform, well-dispersed structures with high surface areas. analis.com.mynih.gov
Research has shown that the addition of SDS during the synthesis of various nanomaterials leads to significant improvements in their catalytic performance. For instance, in the preparation of platinum (Pt)-based catalysts on Ti3C2Tx supports, the use of SDS as a modifier resulted in uniformly dispersed Pt nanoparticles with a smaller particle size compared to those prepared without the surfactant. mdpi.com The severe agglomeration of Pt nanoparticles observed in the absence of SDS was mitigated by its addition, with increased SDS content leading to better dispersion. mdpi.com This improved dispersion provides more accessible active sites for electrochemical reactions, thereby enhancing catalytic activity. mdpi.com
A similar effect was observed in the synthesis of palladium (Pd) nanoparticles on graphene supports for the oxygen reduction reaction (ORR). The concentration of SDS in the electro-reduction process was found to directly influence the size of the resulting Pd nanoparticles. As the SDS concentration increased from 0 to 14 mM, the average nanoparticle size decreased from approximately 1000 nm to 70 nm. repec.org This reduction in size and improved dispersion on the graphene support led to a dramatic increase in catalytic activity for the ORR. repec.org
The influence of SDS extends to other types of catalytic nanomaterials as well. In the synthesis of magnetic iron oxide (Fe3O4) nanoparticles, SDS was used as a stabilizing agent to prevent agglomeration. analis.com.my The resulting surfactant-bound nanoparticles exhibited a high specific surface area (117 m²/g) and large pore volume (0.40 cm³/g), properties that make them promising as supports for catalytic applications. analis.com.my Furthermore, studies on molybdenum disulfide (MoS2) nanosheets revealed that SDS-mediated hydrothermal synthesis alters the structural morphology and reduces the crystal phase of bulk MoS2. researchgate.netnih.gov This modification led to a significant enhancement in photocatalytic efficiency, with the degradation of methylene (B1212753) blue dye increasing from 56.30% for bulk MoS2 to 91.84% for the SDS-synthesized nanosheets. researchgate.netnih.gov
Table 1: Effect of Sodium Dodecyl Sulfate (SDS) on Nanoparticle Catalyst Synthesis
| Catalyst System | Support Material | Effect of SDS | Resulting Nanoparticle Characteristics | Reference |
|---|---|---|---|---|
| Platinum (Pt) | Ti3C2Tx | Prevents agglomeration | Uniformly dispersed, smaller particle size | mdpi.com |
| Palladium (Pd) | Graphene on Carbon Paper | Controls particle size | Size decreases from ~1000 nm to 70 nm as SDS concentration increases | repec.org |
| Iron Oxide (Fe3O4) | None (stabilizing agent) | Prevents agglomeration, increases surface area | High surface area (117 m²/g), well-dispersed | analis.com.my |
| Molybdenum Disulfide (MoS2) | None (mediating agent) | Alters morphology and crystal phase | Enhanced photocatalytic and photovoltaic performance | researchgate.netnih.gov |
Co-catalytic Effects in Electrochemical Systems (e.g., Li-S Batteries with SDS-treated Buckypaper)
In the realm of electrochemical energy storage, particularly in high-energy-density lithium-sulfur (Li-S) batteries, this compound derivatives serve a critical co-catalytic function. The performance of Li-S batteries is often hindered by the "shuttle effect," where soluble lithium polysulfide intermediates diffuse to the anode, leading to active material loss and rapid capacity decay. d-nb.infonih.govijcce.ac.ir
A key strategy to mitigate this issue involves modifying the cathode structure. The use of buckypaper, a thin sheet made of entangled carbon nanotubes (CNTs), as a host for sulfur is a promising approach. d-nb.inforesearchgate.net However, the inherently hydrophobic nature of CNTs in buckypaper impedes their interaction with polar polysulfides. d-nb.info This is where sodium dodecyl sulfate (SDS) plays a crucial role.
By pretreating the buckypaper with an SDS solution, its surface properties are fundamentally altered. The SDS treatment renders the buckypaper polar, which creates a strong affinity for binding polysulfides and facilitates the homogeneous dispersion of nanosized sulfur within the CNT network. d-nb.infonih.gov This improved wettability and polysulfide confinement directly address the shuttle effect. d-nb.info
In a study utilizing a sulfur/cobalt sulfide/buckypaper (S/CoxS/BP) cathode, the SDS pretreatment was shown to be essential for achieving high performance. d-nb.infonih.gov The polarity imparted by SDS not only anchored the polysulfides but also worked in synergy with the CoxS electrocatalyst, which accelerates the kinetics of polysulfide conversion. d-nb.infonih.gov This dual action—trapping polysulfides and speeding up their conversion to solid Li2S2/Li2S—significantly reduces the concentration of soluble polysulfides in the cathode, thereby suppressing their diffusion to the anode. d-nb.infonih.gov
The co-catalytic effect of the SDS treatment manifests in markedly improved electrochemical performance. The S/CoxS/BP cathode delivered a high initial discharge capacity of 1650 mAh g⁻¹ at a rate of 0.1 C, which is near the theoretical capacity of sulfur. d-nb.infonih.gov Furthermore, it demonstrated excellent cycling stability, retaining a capacity of 715 mAh g⁻¹ after 500 cycles at 0.5 C, with a low capacity fading rate of just 0.099% per cycle. d-nb.infonih.gov This stability highlights the effectiveness of the SDS-induced modification in mitigating active material loss and enhancing the lifespan of the battery. d-nb.infonih.gov
Table 2: Electrochemical Performance of Li-S Battery with SDS-Treated Buckypaper Cathode
| Cathode Configuration | Key Feature of SDS Treatment | Initial Discharge Capacity (0.1 C) | Capacity after 500 Cycles (0.5 C) | Fading Rate per Cycle (at 0.5 C) | Reference |
|---|---|---|---|---|---|
| S/CoxS/BP | Imparts polarity to buckypaper, enabling polysulfide binding and homogeneous sulfur dispersion. | 1650 mAh g⁻¹ | 715 mAh g⁻¹ | 0.099% | d-nb.infonih.gov |
| S/BP | (Control without CoxS catalyst) | 1400 mAh g⁻¹ | N/A (cycled for 170 cycles) | 0.16% (for 170 cycles) | d-nb.info |
Advanced Analytical Methodologies for Dodecyl Sulfide
Spectroscopic Techniques for Dodecyl Sulfide (B99878) and its Complexes
Spectroscopy offers a powerful, non-destructive means to investigate the properties and behavior of dodecyl sulfide at the molecular level. Various spectroscopic methods are employed to elucidate different aspects of its chemical and physical nature.
Nuclear Magnetic Resonance (NMR) in Interaction Studies (e.g., SDS with Lysozyme (B549824), SDS and Tetrahydrofuran)
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for probing the interactions of this compound derivatives, such as sodium dodecyl sulfate (B86663) (SDS), with other molecules at the atomic level. It provides detailed information about molecular structure, dynamics, and binding events.
The interaction between SDS and the protein lysozyme has been extensively studied using NMR. These studies have revealed that SDS can form a stable complex with lysozyme without inducing major conformational changes in the protein. oup.comtandfonline.com NMR spectroscopy, along with other techniques, has shown that some SDS molecules bind specifically to the active site cleft of lysozyme, leading to strong inhibition of its enzymatic activity. oup.comtandfonline.com Furthermore, two-dimensional NMR analyses have been used to study the conformation of synthetic peptides, including signal sequences of human lysozyme, in the presence of SDS micelles. nih.gov These studies help to understand how the conformation of these peptides in a membrane-like environment influences their function. nih.gov
NMR has also been employed to investigate the interactions between SDS and tetrahydrofuran (B95107) (THF), both of which are used as promoters for clathrate hydrate (B1144303) formation. aip.orgnih.gov ¹H and ¹³C NMR studies have confirmed the formation of mixed surfactant-cosolvent micelles of SDS and THF at hydrate-forming conditions. aip.orgresearchgate.netresearchgate.net These investigations have shown that the presence of low concentrations of THF decreases the critical micelle concentration (CMC) of SDS, enhancing its solubility in aqueous solutions at low temperatures. aip.orgnih.gov
Fourier Transform Infrared (FTIR) Spectroscopy in Structural Analysis (e.g., SDS Hydrates)
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for analyzing the structural characteristics of this compound compounds, particularly in their hydrated forms. By measuring the absorption of infrared radiation, FTIR provides a molecular fingerprint, revealing the presence of specific functional groups and details about the crystalline structure.
The analysis of sodium dodecyl sulfate (SDS) hydrates by FTIR has allowed for the identification of various vibrational modes associated with the molecule. For the SDS·1/8 hydrate, characteristic bands have been assigned to different molecular vibrations. acs.org For instance, a band at 3470 cm⁻¹ is attributed to -OH stretching, while peaks at 2957, 2873, 2848, and 1468 cm⁻¹ correspond to -CH₂ stretching and bending modes. acs.org The sulfate group (OSO₃⁻) stretching bands are observed around 1220 and 1084 cm⁻¹ for the 1/8 hydrate. acs.orgnih.gov
FTIR has also been instrumental in distinguishing between different hydrate forms of SDS. acs.orgnih.gov While it can be challenging to differentiate some mixed hydrates, a novel, pure needle-shaped hydrate form of SDS exhibits a distinct FTIR spectrum with characteristic peaks at 1618, 1257, 1225, 1188, 1099, 1078, 1061, and 996 cm⁻¹. acs.orgnih.govresearchgate.net The band at 1618 cm⁻¹ is assigned to bound water. nih.gov The study of these spectral differences aids in understanding the structural variations among the different hydrated states of SDS. acs.orgnih.govresearchgate.net Additionally, FTIR has been used to investigate the interactions of SDS with other molecules, such as in deep eutectic solvents, by observing shifts in the characteristic vibrational bands. spectroscopyonline.com
Table 1: Characteristic FTIR Bands of SDS·1/8 Hydrate
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3470 | -OH stretching | acs.org |
| 2957 | -CH₂ stretching | acs.org |
| 2873 | -CH₂ stretching | acs.org |
| 2848 | -CH₂ stretching | acs.org |
| 1468 | -CH₂ bending | acs.org |
| 1213 | Skeletal vibration (bridge S-O stretch) | acs.org |
| 1083 | C-C band stretching | acs.org |
| 837 | Asymmetric C-H bending of CH₂ group | acs.org |
| 592 | Asymmetric C-H bending of CH₂ group | acs.org |
Raman Spectroscopy for Material Characterization (e.g., SDS Hydrates)
Raman spectroscopy is a valuable analytical technique for the characterization of this compound materials, offering detailed insights into their molecular structure and phase behavior. This method is particularly useful for studying aqueous solutions and hydrated forms, as the Raman signal from water is generally weak and does not significantly interfere with the analysis of the compound of interest. acs.orgnih.gov
The Raman spectra of sodium dodecyl sulfate (SDS) and its hydrates exhibit several characteristic bands that correspond to specific molecular vibrations. For instance, the C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region, while C-C stretching modes appear around 1050-1150 cm⁻¹. researchgate.net The CH₂ bending modes are typically found in the 1400-1460 cm⁻¹ range. researchgate.net
Different hydrate forms of SDS can be distinguished by subtle shifts in their Raman spectra. For example, a novel needle-shaped SDS hydrate shows C-H and C-C stretching bands at 2881 cm⁻¹ and 1085 cm⁻¹, respectively, which differ from those of the more common SDS·1/8 hydrate. acs.orgnih.gov The sulfate group (OSO₃⁻) stretching bands are also sensitive to the hydrate form. acs.orgnih.gov These spectral differences provide a basis for identifying and characterizing the various crystalline structures of SDS hydrates. acs.orgnih.govresearchgate.net Raman spectroscopy has also been used to study the conformational order and lateral packing of the hydrocarbon chains in SDS micelles. researchgate.net
Table 2: Raman Band Assignments for SDS Hydrates
| Wavenumber (cm⁻¹) | Assignment | Compound | Reference |
| 2881 | C-H stretching | Novel SDS hydrate | acs.orgnih.gov |
| 1085 | C-C stretching | Novel SDS hydrate | acs.orgnih.gov |
| 2846 | C-H stretching | SDS·1/8 hydrate | researchgate.net |
| 1455 | CH₂ bending | SDS·1/8 hydrate | researchgate.net |
| 1439 | CH₂ bending | SDS·1/8 hydrate | researchgate.net |
| 1295 | CH₂ twisting | SDS·1/8 hydrate | researchgate.net |
| 1129 | C-C stretching | SDS·1/8 hydrate | researchgate.net |
| 1084 | C-C stretching | SDS·1/8 hydrate | researchgate.net |
| 1061 | C-C stretching | SDS·1/8 hydrate | researchgate.net |
X-ray Diffraction (XRD) for Crystalline Phase and Structure (e.g., SDS Hydrates, Nickel Sulfide, Palladium Sulfide)
X-ray diffraction (XRD) is an essential technique for determining the crystalline structure and phase composition of this compound and related inorganic sulfides. By analyzing the diffraction pattern of X-rays scattered by a crystalline material, XRD provides fundamental information about the arrangement of atoms within the crystal lattice.
In the study of sodium dodecyl sulfate (SDS), XRD is used to identify and differentiate its various hydrate forms. acs.org The powder XRD (PXRD) pattern of a synthesized SDS·1/8 hydrate has been shown to match well with the theoretical pattern, confirming its crystal structure. acs.org XRD can also distinguish between different hydrates, such as the 1/8 hydrate, hemihydrate, and monohydrate, as well as the anhydrous form. acs.orgacs.orgnih.gov Grazing incidence X-ray diffraction has been used to study the structure of hydrated SDS crystals formed at the air-water interface, revealing that the SDS lamellae are oriented parallel to the surface. arxiv.org
XRD is also extensively used to characterize the crystalline phases of metal sulfides. For nickel sulfides, XRD analysis has identified various structures depending on the deposition temperature, including orthorhombic Ni₃S₂, hexagonal Ni₁₇S₁₈, and hexagonal NiS₂. scispace.com The technique has also been used to identify different crystalline phases of nickel sulfide such as heazlewoodite (Ni₃S₂), millerite (NiS), polydymite (Ni₃S₄), and pyrite (B73398) (NiS₂). aip.org Similarly, the crystalline phase of palladium sulfide catalysts has been identified as tetragonal Pd₄S using XRD. chinesechemsoc.org The evolution of palladium sulfide phases with increasing reduction temperature from amorphous palladium sulfide to PdS, Pd₁₆S₇, and finally Pd₄S has also been monitored by XRD. core.ac.uk
Table 3: Crystalline Structures of Various Sulfides Determined by XRD
| Compound | Crystalline System | Space Group/Lattice Parameters | Reference |
| SDS·1/8 Hydrate | - | - | acs.org |
| Nickel Sulfide (Ni₃S₂) (523 K) | Orthorhombic | - | scispace.com |
| Nickel Sulfide (Ni₁₇S₁₈) (573 K) | Hexagonal | - | scispace.com |
| Nickel Sulfide (NiS₂) (623 K) | Hexagonal | - | scispace.com |
| Heazlewoodite (Ni₃S₂) ** | Rhombohedral | - | aip.org |
| Millerite (NiS) | Hexagonal | - | aip.org |
| Polydymite (Ni₃S₄) | Cubic | - | aip.org |
| Pyrite (NiS₂) ** | Cubic | - | aip.org |
| Palladium Sulfide (Pd₄S) | Tetragonal | P-42₁c | chinesechemsoc.org |
Chromatographic Separations and Detection
Chromatographic techniques, particularly gas chromatography (GC), are highly effective for the separation and detection of this compound and its isomers, such as tertiary dodecyl mercaptan (TDM). These methods offer high sensitivity and selectivity, making them suitable for trace analysis and quality control.
A specialized GC method has been developed for the measurement of TDM, which is used as a chain transfer agent in polymerization processes. atamanchemicals.comscispace.com This technique utilizes low thermal mass gas chromatography (LTM-GC) coupled with a dual-plasma sulfur chemiluminescence detector (DP-SCD). atamanchemicals.comscispace.comoup.com The LTM-GC allows for rapid temperature programming, enabling either the speciation of individual sulfur compounds or the compression of all isomers into a single peak for total sulfur analysis. atamanchemicals.com The DP-SCD provides a high degree of selectivity for sulfur-containing compounds, an equimolar response, and a wide linear dynamic range. atamanchemicals.com This method can achieve a detection limit in the range of 0.5 ppm (v/v) for TDM with an analysis time of less than one minute. scispace.comresearchgate.net
For the analysis of sulfur-containing components in complex matrices like marine samples, GC with a sulfur-specific flame photometric detector (FPD) is employed. allenpress.com This allows for the separate determination of sulfur compounds from hydrocarbons. allenpress.com this compound can be used as an internal standard in such analyses to ensure quantitative accuracy. allenpress.com The combination of GC with mass spectrometry (MS) allows for the definitive identification of individual sulfur-containing components based on their retention times and mass spectra. allenpress.com
Gas Chromatography-Dual Plasma Sulfur Chemiluminescence Detection (GC-DP-SCD) for Tertiary Dodecyl Mercaptan Analysis
For the analysis of volatile sulfur compounds like tertiary dodecyl mercaptan (TDM), a gas chromatographic technique coupled with a dual-plasma sulfur chemiluminescence detector (DP-SCD) provides high sensitivity and selectivity. atamankimya.comatamanchemicals.comscispace.com This method is particularly useful for material identification, trend analysis, and monitoring unreacted residual TDM in final products, such as styrene-butadiene latex. atamankimya.comscispace.com
The methodology often employs low thermal mass gas chromatography (LTM-GC), which allows for rapid temperature programming and improved sample throughput. atamanchemicals.comscispace.com The DP-SCD detector offers a high degree of selectivity for sulfur compounds, providing an equimolar response and a respectable linear dynamic range. atamanchemicals.com
Research has demonstrated that this technique can achieve a detection limit of approximately 0.5 parts per million (v/v) for TDM, with an analysis time of less than one minute. atamankimya.comscispace.com The response has been shown to be linear over four orders of magnitude with a high degree of repeatability, typically less than 5% relative standard deviation (RSD). atamankimya.comatamanchemicals.com The method can be adapted for either the speciation of individual sulfur compounds or for a "total sulfur" approach where individual sulfur compound peaks are combined into one discreet peak. atamanchemicals.com
| Parameter | Value | Reference |
| Technique | Gas Chromatography-Dual Plasma Sulfur Chemiluminescence Detection (GC-DP-SCD) | atamankimya.comatamanchemicals.comscispace.com |
| Analyte | Tertiary Dodecyl Mercaptan (TDM) | atamankimya.comscispace.com |
| Detection Limit | 0.5 ppm (v/v) | atamankimya.comscispace.com |
| Analysis Time | < 1 minute | atamankimya.comscispace.com |
| Linearity | Over four orders of magnitude | atamankimya.comatamanchemicals.com |
| Repeatability (RSD) | < 5% | atamankimya.comatamanchemicals.com |
Other Advanced Characterization Techniques
Beyond chromatographic methods, a suite of other advanced techniques is employed to characterize the physical and chemical properties of materials containing this compound derivatives, such as sodium dodecyl sulfate (SDS) hydrates.
Thermogravimetric Analysis (TGA) for Thermal Stability (e.g., SDS Hydrates)
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. torontech.comwikipedia.org It is widely used to evaluate the thermal stability of materials. wikipedia.org For SDS hydrates, TGA is instrumental in determining dehydration temperatures and the stoichiometry of water in the hydrate structures. acs.org
In a typical TGA experiment, a small sample is heated at a constant rate, and the weight loss is continuously monitored. torontech.comacs.org The resulting TGA curve plots mass loss against temperature. torontech.com Flat regions of the curve indicate thermal stability, while sloped drops signify mass loss due to processes like dehydration or decomposition. torontech.com
For example, in the study of a novel SDS hydrate, TGA was used to measure the weight loss upon heating to determine the stoichiometric ratio of SDS to water. nih.gov The analysis showed a weight loss of approximately 2.95% in the low-temperature range of 30°C to 70°C, followed by a more significant weight loss of about 20.63% before 150°C, which was attributed to dehydration. nih.gov TGA can also be used to study the thermal stability of polymers and other materials incorporating SDS. researchgate.netresearchgate.net
Elemental Analysis (EA) for Compositional Determination (e.g., SDS Hydrates)
Elemental analysis (EA) is a fundamental technique for determining the elemental composition of a compound. researchgate.net For organic compounds, this typically involves CHNS-O analysis, which quantifies the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen. researchgate.netdataapex.com This information is critical for confirming the empirical formula of a synthesized compound, such as a novel SDS hydrate. nih.govacs.org
The most common method for EA is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, nitric oxide, and sulfur dioxide) are collected and quantified. researchgate.net From the masses of these products, the elemental composition of the original sample can be calculated. researchgate.net
In the characterization of a novel SDS hydrate, EA was conducted to determine its elemental composition by weight. nih.govacs.org The results for one hydrate form, SDS·1/8 hydrate, were found to be in basic agreement with its chemical formula. nih.govacs.org
| Element | SDS·1/8 Hydrate (Weight %) | Novel SDS Hydrate (Weight %) | Reference |
| Carbon (C) | 49.48 ± 0.02 | 53.58 ± 0.15 | nih.govacs.org |
| Hydrogen (H) | 8.66 ± 0.34 | 10.39 ± 0.05 | nih.govacs.org |
| Sulfur (S) | 10.29 ± 0.49 | 8.23 ± 0.23 | nih.govacs.org |
| Oxygen (O) | 23.75 ± 1.69 | 22.45 ± 0.23 | nih.govacs.org |
| Nitrogen (N) | 0 | 0 | nih.govacs.org |
Dynamic Vapor Sorption (DVS) for Hydrate Stability Studies
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample when exposed to varying vapor concentrations at a constant temperature. ardena.com It is particularly useful for studying the stability of hydrates by assessing their interaction with water vapor. ardena.com
In a DVS experiment, a sample is exposed to controlled humidity levels while its mass is continuously monitored by a highly sensitive balance. ardena.com The resulting sorption and desorption isotherms provide information on the material's hygroscopicity, the stability of different hydrate forms, and the kinetics of water uptake and loss. ardena.com
For instance, DVS analysis of different SDS samples revealed that a specific hydrate, SDS·1/8 hydrate, was very stable, reaching equilibrium quickly at various relative humidities (RH) without significant water gain or loss. nih.govacs.org This information is crucial for determining optimal storage conditions and understanding the physical stability of the material. ardena.com
Field-Emission Scanning Electron Microscopy (FESEM) for Morphology Studies (e.g., Nickel Sulfide)
Field-Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to obtain detailed information about the surface morphology and topography of materials. vpi2004.comukm.my FESEM utilizes a field-emission electron source that produces a very fine electron beam, enabling higher resolution imaging compared to conventional scanning electron microscopy (SEM). vpi2004.com
The FESEM instrument scans the focused electron beam across the sample's surface, and the resulting secondary electrons are detected to form an image. vpi2004.com This technique can be used to visualize the shape and size of crystals, particles, and other microstructures. researchgate.net For example, FESEM has been used to investigate the morphology of ZnO nanostructures synthesized using sodium dodecyl sulfate (SDS) as a structure-directing agent. researchgate.net
In addition to imaging, FESEM can be coupled with Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis of the sample's surface. vpi2004.comnih.gov This combination allows for the correlation of morphology with elemental composition. nih.gov
Interactions and Biological Effects of Dodecyl Sulfide Compounds
Colloidal Behavior in Biological Systems
Influence on Lipid-Detergent Aggregate Structures
There is a notable lack of direct research into the specific influence of dodecyl sulfide (B99878) on the structure of lipid-detergent aggregates. However, the behavior of surfactants is largely governed by the interplay between their hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. In dodecyl sulfide, the sulfide group provides a weakly polar head, while the two dodecyl chains are strongly hydrophobic.
In systems containing lipids and more powerful detergents like SDS, the aggregation process is well-documented. Detergents partition into lipid bilayers, leading to the formation of various structures from mixed vesicles to mixed micelles, eventually causing the complete solubilization of the membrane. nih.govresearchgate.net The hydrophobic interactions between the alkyl chains of the detergent and the lipid tails are a primary driver of this process. acs.orgresearchgate.net It can be inferred that the two long alkyl chains of this compound would readily participate in hydrophobic interactions within the core of lipid aggregates. However, its non-ionic and bulky nature would likely result in different packing parameters and aggregation dynamics compared to anionic, single-chain surfactants like SDS.
Role in Biological Membrane Models and Gel Electrophoresis
The use of artificial lipid membranes, such as liposomes, is a foundational method for studying the properties of biological membranes. mdpi.comnih.govbezmialemscience.orgnih.govresearchgate.net These models allow for the investigation of how various substances interact with and permeate cell membranes. While a vast body of research exists on the interactions of surfactants with these models, specific studies employing this compound are not prominent in the scientific literature.
In the field of biochemistry, gel electrophoresis is a critical technique for separating macromolecules like proteins and nucleic acids. wikipedia.org Specifically, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a ubiquitous method for separating proteins based on their size. wikipedia.orgnih.gov SDS, an anionic detergent, denatures proteins and confers a uniform negative charge, allowing for separation by mass. nih.govnih.gov There is no evidence in the current body of scientific literature to suggest that this compound is used as a reagent in gel electrophoresis; this application is dominated by SDS due to its specific anionic and denaturing properties. wikipedia.orgwikipedia.orgoup.com
Ecotoxicological and Environmental Impact Studies
Effects on Aquatic Organisms
The impact of surfactants on aquatic life is a significant area of ecotoxicological research. While extensive data exists for anionic surfactants like SDS on a range of organisms including the planarian Dugesia japonica peerj.comresearchgate.netnih.govresearchgate.netnih.gov and the sea urchin, vliz.benih.govresearchgate.netplos.org specific data for this compound is scarce. No direct studies detailing the effects of this compound on Dugesia japonica, fish, or sea urchins were identified. The toxicity of a related compound, sodium dodecyl sulfate (B86663), to the planarian D. japonica has been established, with studies showing it induces oxidative stress and has genotoxic effects. peerj.comnih.gov
Impact on Plant Tissues and Genome Content
The interaction of chemical compounds with plant tissues is crucial for understanding environmental impact and potential agricultural applications. frontiersin.org Various substances can affect plant growth, metabolism, and genetic integrity. nih.govnbu.ac.ingoogleapis.com For instance, some nanomaterials are being explored for their potential to stimulate growth in plant tissue cultures. mdpi.com However, a review of the literature reveals no specific studies focused on the direct impact of this compound on plant tissues or their genome content.
Oxidative Stress Induction in Cellular Models
Oxidative stress is a common cellular response to toxic insults, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov In human keratinocytes (skin cells), exposure to certain chemicals can induce oxidative stress and inflammatory responses. nih.govresearchgate.netplos.org For example, the well-studied surfactant sodium dodecyl sulfate (SDS) has been shown to induce oxidative stress in HaCaT keratinocytes. nih.gov Similarly, hydrogen sulfide (H₂S) has been found to modulate oxidative stress responses and inflammation in these cells. plos.orgafreth.org Despite this, there are no specific research findings available that document the induction of oxidative stress in human keratinocytes directly by this compound.
Strategies for Environmental Remediation and Degradation
The breakdown of sulfur-containing organic compounds in the environment is a critical process, often mediated by microorganisms. jmb.or.kr Bacteria, in particular, play a key role in the bioremediation of surfactants like SDS. hibiscuspublisher.comresearchgate.nethibiscuspublisher.com
Several bacterial strains are known to degrade aliphatic sulfides. oup.com For example, various aerobic bacteria and some lithotrophs can use methylated sulfur compounds as energy and sulfur sources. jmb.or.kr A marine bacterium, identified as a Thiobacillus species, has been shown to be capable of degrading a range of alkyl sulfides, including dimethyl sulfide and dibutyl sulfide, under both aerobic and anaerobic conditions. nih.gov The degradation pathways for dialkyl sulfides can be initiated by different enzymatic attacks, including sulfur-specific oxidation that cleaves the carbon-sulfur bond. oup.com While these studies focus on smaller alkyl sulfides, they establish the existence of microbial pathways for degrading this class of compounds.
More advanced remediation strategies, such as nanobioremediation, which combines nanomaterials with biological processes, are being developed for persistent organic pollutants. globalauthorid.comdntb.gov.uanih.gov These approaches aim to enhance the degradation of recalcitrant compounds, including organosulfur compounds found in petroleum. researchgate.netresearchgate.net Though not tested directly on this compound, the principles of using microbial consortia and enhancing their activity with nanoparticles could be applicable for its remediation. researchgate.net
Industrial and Emerging Applications of Dodecyl Sulfide in Research Contexts
Applications in Advanced Materials Science
The role of sodium dodecyl sulfate (B86663) as a surfactant is pivotal in controlling the morphology and properties of nanomaterials, influencing electrochemical systems, and aiding in the development of novel biomaterials.
Surfactant-Assisted Synthesis of Nanomaterials (e.g., Tin(II) Sulfide (B99878) Nanosheets, Nickel Sulfide Nanostructures)
Sodium dodecyl sulfate (SDS) is extensively used as a structure-directing agent or surfactant in the synthesis of various nanomaterials, enabling control over their size, shape, and dimensionality. cambridge.org Its amphiphilic nature, consisting of a hydrophobic 12-carbon tail and a hydrophilic sulfate headgroup, allows it to form micelles in solution that can serve as templates or stabilizers during nanoparticle formation. sirim.my
In the synthesis of tin(II) sulfide (SnS) nanosheets, SDS has been employed in aqueous solutions to facilitate liquid-phase exfoliation, offering an alternative to volatile and toxic solvents. mdpi.com This method uses deoxygenated water and SDS to produce the desired nanosheets. mdpi.com
For nickel sulfide (NiS) nanostructures, SDS is a key component in facile hydrothermal and emulsion-assisted synthesis routes. osti.govworldscientific.com Researchers have successfully synthesized various NiS morphologies—such as petal-like, urchin-like, and spherical structures—by adjusting reaction parameters like temperature, time, and the concentration of SDS. osti.gov The presence of an anionic surfactant like SDS was found to be crucial for achieving hierarchical architectures assembled from primary units like nanorods and nanosheets. worldscientific.com The band gap of the resulting nickel sulfide nanoparticles has also been observed to be dependent on the concentration of SDS. rsc.org
Table 1: Influence of Sodium Dodecyl Sulfate (SDS) on Nanomaterial Synthesis
| Nanomaterial | Synthesis Method | Role of SDS | Resulting Morphology | Reference |
|---|---|---|---|---|
| Tin(II) Sulfide (SnS) | Liquid-Phase Exfoliation | Exfoliating Agent | Nanosheets | mdpi.com |
| Nickel Sulfide (NiS) | Hydrothermal | Surfactant/Template | Petal-, urchin-, and sphere-like structures | osti.gov |
| Nickel Sulfide (NiS) | Emulsion-Assisted Hydrothermal | Anionic Surfactant | Hierarchical architectures from nanorods/nanosheets | worldscientific.com |
| Goethite (α-FeOOH) | Hydrothermal | Structure Controller & Surface Modifier | Nanorods with high adsorption capacity | cambridge.org |
Use in Electrochemistry and Energy Storage (e.g., Li-S Batteries)
In the field of energy storage, particularly for next-generation batteries, dodecyl-containing surfactant molecules are investigated for improving electrode performance. Lithium-sulfur (Li-S) batteries are a promising technology due to their high theoretical energy density, but they face challenges such as the "polysulfide shuttle" effect, which leads to rapid capacity decay. ginerinc.comacs.org This phenomenon involves the dissolution of lithium polysulfide intermediates into the electrolyte and their migration between the cathode and anode. ginerinc.com
Research has explored using conductive polymers modified with surfactants to create stable cathode structures that can trap polysulfides and enhance electrochemical performance. One such surfactant is dodecyl benzene (B151609) sulfonic acid (DBSA). In one study, a honeycomb-structured polyaniline-dodecyl benzene sulfonic acid (hPANI-DBSA) composite was used as a host for sulfur. epa.gov In another, sulfur was electrodeposited onto a honeycomb film of polyaniline–dodecyl benzene sulfonic acid–sulfuric acid (PANI–DBSA–H₂SO₄). rsc.org This approach yielded a cathode with a high reversible capacity of 894 mAh g⁻¹ after 100 cycles at a 0.1C rate and a coulombic efficiency of 99.2%. rsc.org These findings highlight the role of the dodecyl-containing surfactant in creating a structured conductive matrix that mitigates the issues associated with polysulfide dissolution, thereby improving the cycle life and efficiency of Li-S batteries. epa.govrsc.org
Table 2: Performance of Dodecyl-Surfactant Modified Cathodes in Li-S Batteries
| Cathode Material | Key Feature | Performance Metric | Outcome | Reference |
|---|---|---|---|---|
| hPANI-DBSA/Sulfur | Honeycomb porous structure | Capacity Retention | Enhanced cycling stability | epa.gov |
| hPANI-DBSA-H₂SO₄/S | Electrodeposition of sulfur on honeycomb film | Reversible Capacity | 894 mAh g⁻¹ after 100 cycles | rsc.org |
| hPANI-DBSA-H₂SO₄/S | Coulombic Efficiency | 99.2% over 100 cycles | High efficiency and stability | rsc.org |
Development of Novel Medical Materials (e.g., Hydrogels from Cuttlebone using SDS)
Sodium dodecyl sulfate plays a role as a surfactant template in the synthesis of novel medical materials derived from natural sources. researchgate.netresearchgate.net One notable example is the development of hydroxyapatite (B223615) (HAp) from cuttlebone, which is a natural source of calcium carbonate. researchgate.netmdpi.com In this process, SDS is used as a template to guide the conversion of the cuttlebone's aragonite structure into nano-hydroxyapatite, a material with a chemical composition similar to the mineral component of human bone. researchgate.net
The resulting HAp can then be incorporated into a hydrogel matrix, often using gelatin as a base material and a crosslinking agent like genipin (B1671432) to enhance mechanical strength. researchgate.netresearchgate.net These hydrogels, which can be loaded with the HAp derived using SDS, exhibit properties suitable for medical applications, such as tissue engineering scaffolds. researchgate.netmdpi.com The materials demonstrate favorable swelling and degradation behaviors, which are crucial for their function within the body. researchgate.net The use of SDS as a template helps in creating HAp with specific morphologies, such as cylindrical and needle shapes, which can influence the biological and mechanical properties of the final hydrogel composite. mdpi.com
Table 3: Synthesis of Cuttlebone-Derived Hydroxyapatite (HAp) using SDS
| Starting Material | Role of SDS | Resulting Material | Key Properties | Reference |
|---|---|---|---|---|
| Cuttlebone (Calcium Carbonate) | Surfactant Template | Nano-Hydroxyapatite (HAp) | Cylindrical and needle-shaped morphology | researchgate.netmdpi.com |
| HAp in Gelatin Matrix | (Component of HAp) | HAp/Gelatin Hydrogel Composite | Good swelling and degradation behavior | researchgate.net |
Dodecyl Sulfide in Separation and Purification Technologies
The powerful solubilizing and micellar properties of sodium dodecyl sulfate are leveraged in various separation and purification technologies, from the molecular level in proteomics to the analysis of environmental samples.
Protein Solubilization and Separation in Proteomics
In the field of proteomics, sodium dodecyl sulfate is a widely used anionic detergent for protein solubilization and separation. nih.govmdpi.com Its effectiveness lies in its ability to disrupt non-covalent interactions within and between proteins, denaturing them into a linear state with a uniform negative charge-to-mass ratio. mdpi.comnih.gov This characteristic is fundamental to SDS-polyacrylamide gel electrophoresis (SDS-PAGE), a technique that separates proteins based on their molecular weight. researchgate.net
While SDS is highly effective for extracting and solubilizing proteins, especially those that are aggregated or membrane-bound, its presence interferes with downstream analysis by mass spectrometry (MS). nih.govutas.edu.au SDS can suppress the ionization of peptides and interfere with chromatographic separation. researchgate.net Therefore, its removal is a critical step in the sample preparation workflow for MS-based proteomics. nih.gov Several methods have been developed for SDS depletion, including in-gel digestion, precipitation with acetone (B3395972), and the use of specialized detergent removal cartridges. nih.gov A simple and effective method involves the precipitation of SDS as potassium dodecyl sulfate (KDS) by adding potassium chloride, which can then be removed by centrifugation, allowing for high peptide recovery. nih.gov
Table 4: Comparison of SDS Removal Techniques in Proteomics
| Technique | Principle | Advantage | Disadvantage | Reference |
|---|---|---|---|---|
| In-Gel Digestion | Proteins are separated by SDS-PAGE, and digestion occurs within the gel slice. | Effective separation prior to digestion. | Can be labor-intensive. | nih.gov |
| Acetone Precipitation | Protein is precipitated out of solution, leaving SDS behind. | Simple and widely used. | Potential for protein loss. | nih.gov |
| KDS Precipitation | SDS is precipitated by adding potassium ions. | High peptide recovery (>95%) and effective SDS removal (>99.9%). | Requires careful optimization. | nih.gov |
| Detergent Removal Cartridges | Utilizes affinity or size-exclusion principles to bind and remove SDS. | Commercially available and convenient. | Can be costly; potential for sample loss. | nih.gov |
Use in Microextraction Techniques for Environmental Analytes
Sodium dodecyl sulfate is utilized in various microextraction techniques to enhance the preconcentration and determination of trace-level analytes from environmental samples. mdpi.com These methods are designed to be solvent-free, rapid, and sensitive. frontiersin.org SDS can be used to modify the surface of sorbents or to form micelles that encapsulate analytes, thereby improving extraction efficiency.
In one approach, the surface of magnetic graphene oxide was modified with SDS to create a double layer that facilitated the extraction of beta-blockers from biological fluids through favorable interactions. mdpi.com Another novel technique, continuous sample drop flow-based microextraction, has been used for the extraction of SDS itself from detergent samples, where it forms an ion-pair with a dye like methylene (B1212753) blue that is then extracted into an organic microdroplet. researchgate.net This method demonstrated a high enrichment factor and low detection limits. researchgate.net The use of SDS in these advanced microextraction techniques provides a green and efficient tool for monitoring pollutants in aqueous matrices. frontiersin.orgresearchgate.net
Table 5: Application of SDS in Microextraction Techniques
| Technique | Analyte | Role of SDS | Matrix | Outcome | Reference |
|---|---|---|---|---|---|
| Magnetic Solid-Phase Extraction | Beta-blockers | Surface modifier for sorbent (magnetic graphene oxide) | Biological fluids | Improved extraction efficiency | mdpi.com |
| Continuous Sample Drop Flow-Based Microextraction | Sodium Dodecyl Sulfate | Analyte (forms ion-pair with methylene blue) | Washing liquid samples | High enrichment factor (166.6); low limit of detection (5.2 ng mL⁻¹) | researchgate.net |
| In-Tube Solid-Phase Microextraction | Nitrogen-containing pesticides | (Related compound DBSA used as dopant for polypyrrole coating) | Environmental water | Good recovery and precision | frontiersin.org |
Particle Separation using Liquid Membranes
Research into the application of this compound specifically for particle separation using liquid membranes is not extensively documented in publicly available scientific literature. The field of liquid membrane technology, which includes emulsion liquid membranes (ELM), supported liquid membranes (SLM), and bulk liquid membranes (BLM), is well-established for the separation of ions and molecules. researchgate.net These membranes typically consist of a carrier molecule dissolved in an organic solvent that facilitates the transport of a specific solute from a feed phase to a stripping phase. researchgate.net
While direct studies on this compound are scarce, related sulfide compounds have been investigated as carriers in liquid membrane systems. For instance, di-n-octyl sulfide has been mentioned as a suitable carrier in supported liquid membranes for the separation of chemical species. google.com Additionally, trialkylphosphine sulfide has been shown to enhance the transport rate of phenol (B47542) through liquid membranes, demonstrating the potential of sulfide-containing compounds in these applications. researchgate.net The transport mechanism in these systems often involves the formation of a reversible complex between the carrier and the solute, facilitating its movement across the membrane. google.com However, the use of this compound for the separation of solid particles via a liquid membrane is a novel concept with limited to no current research. The primary focus of liquid membrane research remains on the separation of dissolved species. researchgate.netgoogle.com
Research into Antimicrobial and Antiviral Properties
There is a notable lack of direct and detailed research specifically investigating the antimicrobial and antiviral properties of this compound. However, broader research into the antimicrobial activities of various other dialkyl and diallyl sulfides provides some context.
Studies on compounds derived from plants like garlic (Allium sativum) and onion (Allium cepa) have revealed that certain organosulfur compounds, particularly those with multiple sulfur atoms, possess significant antimicrobial properties. For example, diallyl trisulfide (DATS) and diallyl tetrasulfide have demonstrated strong inhibitory effects against a range of food-borne pathogenic bacteria. tandfonline.comnih.gov Research suggests that the number of sulfur atoms in the sulfide chain is a critical determinant of its antimicrobial efficacy, with trisulfides and tetrasulfides being more potent than disulfides. tandfonline.comresearchgate.net In contrast, some studies have reported that monosulfides, such as this compound, exhibit no significant antimicrobial activity against the tested strains of Candida utilis and Staphylococcus aureus. researchgate.net
The mechanism of action for antimicrobial sulfides is thought to involve the disruption of the bacterial cell membrane and interference with essential metabolic pathways. nih.gov The lipophilic nature of the alkyl chains allows these compounds to integrate into the lipid bilayer of the cell membrane, increasing its permeability and leading to cell death.
The following table summarizes the minimum inhibitory concentrations (MICs) of various diallyl sulfides against several pathogenic bacteria, illustrating the structure-activity relationship.
Table 1: Minimum Inhibitory Concentrations (MICs) of Diallyl Sulfides Against Pathogenic Bacteria
| Compound | L. monocytogenes (µg/mL) | E. coli O157:H7 (µg/mL) | S. aureus (µg/mL) |
|---|---|---|---|
| Diallyl monosulfide | >1600 | >1600 | >1600 |
| Diallyl disulfide | 800 | 1600 | 800 |
| Diallyl trisulfide | 200 | 400 | 200 |
| Diallyl tetrasulfide | 100 | 200 | 100 |
Data sourced from studies on diallyl sulfides found in chive oil. tandfonline.com
Regarding antiviral properties, there is currently no specific research available on this compound. The scientific literature on the antiviral activity of surfactants is predominantly focused on sodium dodecyl sulfate (SDS), an anionic surfactant, which has been shown to inactivate a broad spectrum of enveloped and non-enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and papillomaviruses. scielo.brnih.gov The antiviral action of SDS is attributed to its ability to disrupt the viral envelope and denature capsid proteins. nih.gov Given the significant structural and chemical differences between this compound and sodium dodecyl sulfate, the antiviral properties of the latter cannot be extrapolated to the former.
Future Directions and Interdisciplinary Research Opportunities for Dodecyl Sulfide
Exploration of Structure-Activity Relationships in Novel Dodecyl Sulfide (B99878) Analogs
The core structure of dodecyl sulfide, with its two C12 alkyl chains flanking a central sulfur atom, provides a versatile scaffold for chemical modification. Understanding the structure-activity relationships (SAR) of novel analogs is crucial for optimizing their performance in various applications, from materials science to biomedicine. SAR analyses aim to connect specific structural alterations to changes in biological or chemical activity, guiding the rational design of new compounds with enhanced or specialized properties. drugdesign.org
Future research will likely focus on synthesizing a library of this compound analogs and systematically evaluating their activities. Key modifications could include:
Altering Alkyl Chain Length and Branching: While the dodecyl (C12) chain defines the parent compound, creating analogs with varying chain lengths (e.g., C8, C10, C16) or introducing branching could significantly impact properties like hydrophobicity, steric hindrance, and self-assembly behavior. Studies on other S-substituted aliphatic compounds have shown that even minor changes in alkyl chain length can dramatically alter biological activity. For instance, in a series of 1,3,4-oxadiazol-2-yl sulfides, the n-pentyl substituted analog showed potent lipoxygenase inhibition, whereas the n-propyl analog was a more effective antibacterial agent. tjpr.orgajol.info
Introducing Functional Groups: Incorporating functional groups such as hydroxyls, amines, or aromatic rings onto the alkyl chains could impart new functionalities. This could enhance solubility, introduce specific binding sites, or alter electronic properties.
Modifying the Sulfur Linkage: Exploring derivatives like sulfoxides (R-SO-R) and sulfones (R-SO₂-R) represents another avenue. These modifications would change the polarity and geometry of the central linkage, likely affecting the molecule's interaction with surfaces and other molecules.
The activities to be screened would depend on the target application. For example, in the context of antimicrobial research, studies have shown that for certain thioether-containing cyclic peptides, modifying the hydrophobic nature of the side chains can preserve antimicrobial activity while reducing hemolytic effects. rsc.org Similarly, thiazolium-labeled 1,3,4-oxadiazole (B1194373) thioethers connected by alkyl chains of different lengths have been shown to possess potent antimicrobial activity against plant pathogens. acs.org For applications in enzyme inhibition, a study of S-alkyl phenethylamines found that steric factors, largely dictated by the alkyl chain length and branching, were more critical than electrostatic effects for inhibitory potency against monoamine oxidase A. uchile.cl
Table 1: Examples of Structure-Activity Relationship Findings in Sulfide Analogs
| Compound Class | Structural Variation | Observed Activity Change | Reference(s) |
| 5-Substituted 1,3,4-oxadiazol-2-yl sulfides | S-alkylation with different alkyl halides (n-propyl, n-pentyl, etc.) | n-Propyl substitution yielded the strongest antibacterial agent; n-pentyl substitution resulted in the most potent lipoxygenase inhibitor. | tjpr.orgajol.info |
| Thiazolium-labeled 1,3,4-oxadiazole thioethers | Varied alkyl chain length bridging the thioether | Compounds demonstrated highly efficient bioactivity against specific plant pathogenic bacteria and fungi. | acs.org |
| Cationic gemini (B1671429) surfactants | Increased alkyl chain length (>C14) | A decrease in antibacterial activity was observed, potentially due to reduced water solubility. | rsc.org |
| Thioether-cyclized antimicrobial peptides | N-methylation of backbone amides | Resulted in derivatives with similar antimicrobial activity but lower hemolysis. | rsc.org |
| S-Alkyl phenethylamines | Varied S- and R-alkyl chain lengths and branching | Potency as MAO-A inhibitors decreased with alkyl chains longer than n-butyl and with branched substituents. | uchile.cl |
Advanced Computational Modeling of this compound Interactions
Computational chemistry provides powerful tools for investigating molecular-level phenomena, offering insights that can be difficult to obtain through experiments alone. Advanced computational modeling is a promising future direction for this compound research, enabling the prediction of its behavior and interactions in various environments.
Molecular dynamics (MD) simulations, in particular, can be used to study the dynamic behavior of this compound. dovepress.com Such simulations can model how the molecule folds, aggregates, and interacts with surfaces or other molecules over time. For example, MD simulations have been used to understand the rotational dynamics of dialkyl sulfides on gold surfaces, revealing that rotational energy barriers increase with alkyl chain length before quickly saturating, a phenomenon attributed to the flexibility of the alkyl chains. wpmucdn.com This type of analysis is directly relevant to applications where this compound is used as a surface-modifying agent or nanoparticle stabilizer. wpmucdn.com
Key areas for future computational investigation include:
Adsorption on Surfaces: Modeling the adsorption of this compound onto metal or metal oxide surfaces can elucidate its mechanism as a corrosion inhibitor or as a stabilizer for nanoparticles. acs.orgresearchgate.net Density Functional Theory (DFT) calculations can determine adsorption energies and geometries, identifying the most stable configurations. acs.orgcambridge.org
Micelle Formation and Self-Assembly: Although less polar than its sulfate (B86663) analog, this compound may exhibit self-assembly behavior in certain solvents. MD simulations can predict the formation and structure of aggregates, which is critical for applications in formulations and delivery systems.
Interaction with Polymers and Biomolecules: In potential applications like polymer composites or biomedical systems, understanding the interaction between this compound and other components is essential. MD simulations can model these complex interactions, predicting binding affinities and conformational changes. iyte.edu.tr
A critical component of accurate simulations is the use of a reliable force field—the set of equations and parameters that describes the potential energy of the system. acs.org The development and validation of specific force fields for long-chain dialkyl sulfides, such as those derived from the TraPPE (Transferable Potentials for Phase Equilibria) or CHARMM families, will be essential for achieving predictive accuracy. nih.govumn.edunih.gov Kirkwood-Buff derived force fields, for instance, have been successfully developed to balance the solvation and self-association of smaller sulfides and thiols. nih.gov
Table 2: Computational Methods for Studying this compound
| Computational Method | Application Area for this compound | Insights Gained | Reference(s) |
| Molecular Dynamics (MD) | Surface adsorption, self-assembly, polymer/biomolecule interactions | Dynamic behavior, rotational barriers, conformational changes, aggregate structure. | dovepress.comwpmucdn.commdpi.com |
| Density Functional Theory (DFT) | Adsorption on surfaces, reaction mechanisms | Adsorption energies, stable geometries, electronic structure, bond formation/breaking. | acs.orgcambridge.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological or chemical activity | Correlation of molecular descriptors (e.g., hydrophobicity, size) with activity. | uchile.clresearchgate.net |
| Force Field Development (e.g., TraPPE, CHARMM) | Foundational for MD simulations | Accurate potential energy parameters for reliable simulation of thermodynamic and transport properties. | nih.govumn.edunih.gov |
Integration of this compound Chemistry with Emerging Technologies (e.g., Artificial Intelligence in Materials Design)
The intersection of chemistry with emerging technologies like artificial intelligence (AI) and machine learning (ML) is creating a new paradigm for materials discovery and design. nih.gov These data-driven approaches can accelerate research by predicting material properties, identifying promising candidates from vast chemical spaces, and uncovering complex relationships that are not immediately obvious. corrosion.com.au
For this compound, AI and ML can be transformative in several ways:
Predictive Modeling of Properties: ML models, particularly Graph Neural Networks (GNNs), are being developed to predict the properties of surfactants and other amphiphilic molecules based solely on their molecular structure. digitellinc.comarxiv.org Such models could be trained on existing data for thioethers and related compounds to predict properties of novel this compound analogs, such as their critical micelle concentration, surface tension, or phase behavior. nih.govacs.org This would allow for the rapid virtual screening of thousands of potential candidates before committing to laboratory synthesis.
Designing Novel Materials: AI can be used in an "inverse design" approach, where a desired property is specified, and the algorithm generates molecular structures predicted to exhibit that property. nih.gov This could be applied to design new this compound-based corrosion inhibitors with superior efficiency. mdpi.comomcorr.comresearchgate.net For instance, an AI framework could learn from a database of known inhibitors to propose new molecules with optimal features for binding to a specific metal surface. onepetro.org
Optimizing Nanoparticle Synthesis: this compound can act as a capping agent to control the growth and stability of nanoparticles. nih.govscispace.com ML algorithms can be used to analyze experimental data and build models that predict how synthesis parameters (e.g., precursor concentration, temperature, this compound concentration) influence the final nanoparticle size, shape, and stability. aimspress.comnih.gov This can guide the rational design of synthesis protocols to achieve nanoparticles with desired characteristics for catalytic or biomedical applications. researchgate.net
Table 3: Potential Applications of Artificial Intelligence in this compound Research
| AI/ML Technique | Application Area | Potential Outcome | Reference(s) |
| Graph Neural Networks (GNNs) | Property Prediction | Rapidly predict physical properties (e.g., CMC, surface tension) of new this compound analogs from their molecular graphs. | digitellinc.comarxiv.org |
| Classification/Regression Models (e.g., SVM, Random Forest) | Corrosion Inhibitor Design | Screen virtual libraries of compounds to identify promising this compound-based corrosion inhibitors. | mdpi.comresearchgate.net |
| Predictive Modeling | Nanoparticle Synthesis | Optimize synthesis parameters to produce nanoparticles with controlled size and stability using this compound as a capping agent. | aimspress.comnih.gov |
| Generative Models / Inverse Design | Novel Materials Discovery | Design new this compound derivatives with tailored properties for specific applications like catalysis or drug delivery. | nih.govcorrosion.com.au |
Sustainable Synthesis and Application Development for this compound Compounds
In line with the principles of green chemistry, future research will increasingly focus on developing sustainable methods for both the synthesis and application of this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Key opportunities in sustainable synthesis include:
Biocatalysis and Enzymatic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Dioxygenases, for example, have been shown to catalyze the oxidation of dialkyl sulfides, while lipases can be used in the chemoenzymatic synthesis of related β-ketosulfides. rsc.orgbeilstein-journals.org Exploring enzymatic routes to this compound, potentially starting from bio-based precursors like 1-dodecanol, could lead to greener production processes. chemicalbook.com
Water-Promoted Reactions: Water is an ideal green solvent, and developing synthetic routes that can be performed in aqueous media is highly desirable. sioc-journal.cn Methods for synthesizing thioethers from thiols (like 1-dodecanethiol) and alkyl halides in water have been developed, offering a simple and efficient approach. nih.govchemicalbook.com
Catalyst-Free and Metal-Free Synthesis: Some modern synthetic methods aim to eliminate the need for catalysts altogether or to replace heavy metal catalysts with more benign alternatives. A metal-free transalkylation method has been developed to synthesize various sulfides from simple alkyl sulfides and alkyl halides, providing a route with wide functional group tolerance. nih.gov Thiourea-mediated synthesis is another approach that avoids byproducts and uses an environmentally friendly sulfur source. researchgate.net
In terms of sustainable applications, research is focused on using this compound to improve the environmental footprint of other chemical processes. A notable example is the use of dodecyl methyl sulfide as an odorless and less volatile substitute for the malodorous dimethyl sulfide (DMS) in important chemical transformations like the Corey-Kim and Swern oxidations. This substitution significantly improves laboratory and industrial environments without compromising reaction efficiency. Further development could see this compound or its derivatives used as recyclable phase-transfer catalysts or as components in more sustainable materials and formulations.
Table 4: Green Synthesis Strategies for Thioethers
| Synthesis Strategy | Description | Advantages | Reference(s) |
| Enzymatic Synthesis | Use of enzymes like dioxygenases or lipases to catalyze C-S bond formation or modification. | High selectivity, mild reaction conditions, reduced byproducts. | rsc.orgbeilstein-journals.org |
| Water-Promoted Synthesis | Using water as the reaction solvent for coupling thiols and alkyl halides. | Environmentally benign, safe, simple operation, often high efficiency. | nih.govchemicalbook.comsioc-journal.cn |
| Metal-Free Transalkylation | Reaction of simple alkyl sulfides with alkyl halides, promoted by a solvent like DMAC, without a metal catalyst. | Avoids toxic metal catalysts, good functional group tolerance. | nih.gov |
| Thiourea-Mediated Synthesis | Using thiourea (B124793) as a sulfur surrogate to react with alkyl halides. | Avoids handling foul-smelling thiols directly, regioselective, environmentally friendly. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
